3,4-Dichloroisothiazole-5-carbonitrile
Overview
Description
3,4-Dichloroisothiazole-5-carbonitrile is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. Although the provided papers do not directly discuss 3,4-Dichloroisothiazole-5-carbonitrile, they do provide insights into the chemistry of closely related isothiazole derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of isothiazole derivatives is often achieved through reactions involving halogenated precursors. For instance, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids yields various substituted isothiazoles, indicating that halogenated isothiazoles can be functionalized through cross-coupling reactions . Similarly, the conversion of Appel salt into heteroazine fused thiazole-2-carbonitriles through a high yielding two-step route suggests that halogenated dithiazolium compounds can be precursors to isothiazole derivatives . These methods could potentially be adapted for the synthesis of 3,4-Dichloroisothiazole-5-carbonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Isothiazole derivatives are characterized by their heterocyclic structure, which can be further modified through various chemical reactions. The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR . The presence of halogens and the nitrile group in the isothiazole ring can influence the electronic distribution and chemical reactivity of the molecule, which is important for understanding the behavior of 3,4-Dichloroisothiazole-5-carbonitrile.
Chemical Reactions Analysis
The chemical reactivity of isothiazole derivatives is diverse. For example, regioselective hydrodehalogenation of dibromoisothiazole-4-carbonitriles can be used to synthesize 3-haloisothiazole-4-carbonitriles . This indicates that halogen atoms on the isothiazole ring can be selectively removed or replaced under certain conditions. Additionally, the interaction of triazole thiols with brominated phthalonitrile leads to the formation of triazolobenzothiazole derivatives , demonstrating the potential for isothiazole rings to participate in heterocycle formation. These reactions could be relevant to the chemical behavior of 3,4-Dichloroisothiazole-5-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and the nitrile group can affect properties like solubility, boiling point, and reactivity. The characterization of these compounds typically involves NMR spectroscopy and other techniques to determine their structure and properties . The specific properties of 3,4-Dichloroisothiazole-5-carbonitrile would need to be determined experimentally, but insights can be gained from the behavior of similar compounds.
Scientific Research Applications
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used as a base for synthesizing strobilurin analogs, which are potent fungicides . These compounds are designed to combat various plant pathogens, thus playing a crucial role in crop protection .
Methods of Application or Experimental Procedures
The compound is synthesized by adding a solution of certain compounds in ethanol to a solution of commercially available 3,4-dichloroisothiazole-5-carbonitrile . The resulting strobilurin analogs are then tested against various plant pathogens .
Results or Outcomes
Most of the synthesized compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Some compounds showed a broad spectrum of fungicidal activity . One compound, in particular, displayed better efficacy against certain plant pathogens than commercial standards .
2. Antifungal Agent with Systemic Acquired Resistance
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize strobilurin derivatives that have both direct fungicidal activity and systemic acquired resistance . These compounds are designed to combat a variety of plant pathogens .
Methods of Application or Experimental Procedures
A series of 3,4-dichloroisothiazole-based strobilurin derivatives were synthesized and characterized . The linker between 3,4-dichloroisothiazole and the pharmacophore played a critical role in fungicidal potency and scope .
Results or Outcomes
In vitro bioassay screening with 9 different plant pathogens suggested that certain compounds displayed the best efficacy against specific plant pathogens . One compound was validated by upregulating salicylic acid (SA) signaling and reactive oxygen species (ROS)-related gene expression . A potent lead compound with a broad spectrum of fungicidal and systemic acquired resistance activity was discovered .
3. Synthesis of Strobilurin Analogs
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize novel strobilurin analogs . These compounds are designed to combat a variety of plant pathogens .
Methods of Application or Experimental Procedures
A series of 3,4-dichloroisothiazole-based strobilurin analogs were designed and synthesized . The structures were elucidated by NMR and HRMS, and the typical crystal structure was determined by X-ray diffraction for validation .
Results or Outcomes
Most target compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Among them, compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity . Compound 8d displayed better efficacy against certain plant pathogens than commercial standards .
4. Synthesis of Ester Derivatives
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize ester derivatives . These compounds are designed to combat a variety of plant pathogens .
Methods of Application or Experimental Procedures
Ester derivatives of 3,4-Dichloroisothiazole-5-carbonitrile were synthesized . The efficacy of these compounds was then tested against various plant pathogens .
Results or Outcomes
For S. sclerotiorum, compound 2bg (EC 50 = 5.71 μg/mL) displayed higher fungicidal activity than compound 1b (EC 50 = 9.78 μg/mL) . Therefore, some of the esters could exhibit better fungicidal activity towards certain pathogens than the original hydroxyl derivatives .
5. Synthesis of Novel Strobilurin Analogs
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize novel strobilurin analogs . These compounds are designed to combat a variety of plant pathogens .
Methods of Application or Experimental Procedures
A series of 3,4-dichloroisothiazole-based novel strobilurin analogs were designed and synthesized . Their structures were elucidated by NMR and HRMS, and the typical crystal structure was determined by X-ray diffraction for validation .
Results or Outcomes
Most target compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Among them, compounds 6d, 6g, and 8d showed a broad spectrum of fungicidal activity . Compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .
6. Synthesis of Ester Derivatives
Summary of the Application
3,4-Dichloroisothiazole-5-carbonitrile is used to synthesize ester derivatives . These compounds are designed to combat a variety of plant pathogens .
Methods of Application or Experimental Procedures
Ester derivatives of 3,4-Dichloroisothiazole-5-carbonitrile were synthesized . The efficacy of these compounds was then tested against various plant pathogens .
Results or Outcomes
For S. sclerotiorum, compound 2bg (EC 50 = 5.71 μg/mL) displayed higher fungicidal activity than compound 1b (EC 50 = 9.78 μg/mL) . Therefore, some of the esters could exhibit better fungicidal activity towards certain pathogens than the original hydroxyl derivatives .
Safety And Hazards
Future Directions
The future directions for 3,4-Dichloroisothiazole-5-carbonitrile research are promising. The compound has shown excellent activity against P. cubensis at 200 and 100 μg/mL . Further field experiments indicated that compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .
properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWIGSYXDIIQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NS1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599455 | |
Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroisothiazole-5-carbonitrile | |
CAS RN |
18480-52-9 | |
Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2-thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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